

A Head-to-Head Comparison of Laquinimod with Other Oral Multiple Sclerosis Therapies

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of oral therapies for relapsing-remitting multiple sclerosis (RRMS), a number of options have emerged, each with a unique mechanism of action and clinical profile. This guide provides an objective, data-driven comparison of the investigational oral immunomodulator **Laquinimod** with three approved oral RRMS therapies: Fingolimod, Dimethyl Fumarate, and Teriflunomide. The information is compiled from pivotal Phase III clinical trials to aid in the scientific and drug development discourse.

Executive Summary

While **Laquinimod** has shown effects on both inflammatory and neurodegenerative aspects of multiple sclerosis in clinical trials, it has not received regulatory approval. This contrasts with Fingolimod, Dimethyl Fumarate, and Teriflunomide, which are established oral treatments for RRMS. This guide presents an indirect comparison of these therapies by examining their placebo-controlled Phase III trial data, focusing on efficacy, safety, and mechanisms of action.

Mechanisms of Action: A Divergent Approach to Immunomodulation

The oral therapies for RRMS employ distinct strategies to modulate the immune system and mitigate the autoimmune attack on the central nervous system.







Laquinimod: The precise mechanism of **Laquinimod** is not fully elucidated but is thought to involve a shift in the balance of pro-inflammatory and anti-inflammatory cytokine signaling.[1] Evidence suggests it modulates the NF-κB and TGF- β signaling pathways, leading to a downstream reduction in inflammatory cell activation and migration.[2][3][4]

Fingolimod: Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator. Its active metabolite, fingolimod-phosphate, acts as a functional antagonist of S1P receptors on lymphocytes, leading to their sequestration within lymph nodes.[5][6] This prevents their entry into the central nervous system, thereby reducing inflammation.

Dimethyl Fumarate (DMF): The primary mechanism of DMF is believed to be the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway.[7][8][9] This pathway upregulates the expression of antioxidant and cytoprotective genes. DMF and its active metabolite, monomethyl fumarate, also appear to have immunomodulatory effects through other pathways, including the potential inhibition of the pro-inflammatory NF-κB pathway.[7][10]

Teriflunomide: Teriflunomide is a reversible inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine synthesis pathway. [10][11][12] By blocking this pathway, Teriflunomide inhibits the proliferation of rapidly dividing cells, including activated T and B lymphocytes, which are central to the pathogenesis of MS. [10][12]

Signaling Pathway Diagrams

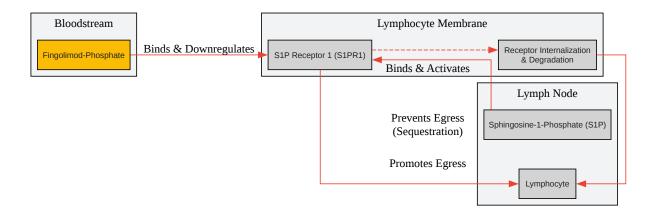
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways associated with each therapy.





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Laquinimod's Proposed Mechanism of Action



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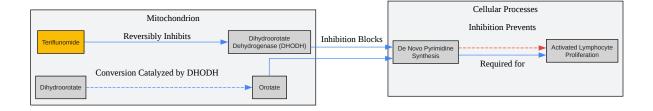
Fingolimod's Mechanism of Action





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Dimethyl Fumarate's Mechanism of Action



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Teriflunomide's Mechanism of Action

Head-to-Head Comparison of Efficacy from Phase III Trials

The following tables summarize the key efficacy outcomes from the pivotal Phase III clinical trials of **Laquinimod**, Fingolimod, Dimethyl Fumarate, and Teriflunomide versus placebo. It is important to note that these are indirect comparisons, as the trials were not conducted head-to-head.

Table 1: Annualized Relapse Rate (ARR)



Therapy (Trial)	Dose	ARR (Drug)	ARR (Placebo)	Relative Risk Reduction	p-value
Laquinimod (ALLEGRO) [13][14][15]	0.6 mg	0.30	0.39	23%	0.002
Laquinimod (BRAVO)[16] [17]	0.6 mg	0.34	0.41	18%	0.075
Fingolimod (FREEDOMS)[18][19]	0.5 mg	0.18	0.40	54%	<0.001
Dimethyl Fumarate (DEFINE)[20]	240 mg BID	0.22	0.46	53%	<0.001
Dimethyl Fumarate (CONFIRM) [20][21]	240 mg BID	0.22	0.40	44%	<0.001
Teriflunomide (TEMSO)[2] [22][23]	14 mg	0.37	0.54	31.5%	<0.001
Teriflunomide (TOWER)[1] [24]	14 mg	0.32	0.50	36.3%	0.0001

Table 2: Disability Progression



Therapy (Trial)	Endpoint	Drug Group	Placebo Group	Hazard Ratio (95% CI)	p-value
Laquinimod (ALLEGRO) [13][14][15]	3-month confirmed disability progression	11.1%	15.7%	0.64 (0.45- 0.91)	0.01
Laquinimod (BRAVO)[17]	3-month confirmed disability progression	10%	13%	Not Reported	Not Significant
Fingolimod (FREEDOMS)[25]	3-month confirmed disability progression	17.7%	24.1%	0.70 (0.52- 0.96)	0.02
Dimethyl Fumarate (DEFINE)[21]	12-week confirmed disability progression	16%	27%	0.62 (0.44- 0.87)	0.005
Dimethyl Fumarate (CONFIRM) [21]	12-week confirmed disability progression	13%	17%	Not Reported	Not Significant
Teriflunomide (TEMSO)[22] [23]	12-week confirmed disability progression	20.2%	27.3%	0.70 (0.51- 0.97)	0.0279
Teriflunomide (TOWER)[1] [24]	12-week confirmed disability progression	15.8%	19.7%	0.68 (0.47- 1.00)	0.0442



Safety and Tolerability Profile

The safety profiles of these oral therapies are distinct and are a critical consideration in their clinical use.

Table 3: Common Adverse Events (Incidence >10% and more frequent than placebo in pivotal trials)

Therapy	Common Adverse Events		
Laquinimod[26]	Headache, nasopharyngitis, back pain, cough, abdominal pain, diarrhea, nausea		
Fingolimod[18][27]	Headache, influenza, diarrhea, back pain, liver enzyme elevation, cough		
Dimethyl Fumarate[20][21]	Flushing, abdominal pain, diarrhea, nausea		
Teriflunomide[2][23]	Diarrhea, nausea, alopecia, increased ALT		

Experimental Protocols of Pivotal Phase III Trials

The methodologies of the pivotal Phase III trials provide the framework for understanding the presented data.

Laquinimod: ALLEGRO and BRAVO

- Design: Both were randomized, double-blind, placebo-controlled trials. BRAVO also included a rater-blinded interferon beta-1a arm for reference.[13][14][16][17][28]
- Population: Patients with RRMS, aged 18-55, with an Expanded Disability Status Scale (EDSS) score of 0-5.5, and a history of recent relapses.[17][28]
- Intervention: Oral Laquinimod 0.6 mg once daily versus placebo for 24 months.[13][14][17]
- Primary Endpoint: Annualized relapse rate (ARR).[13][14][17]
- Key Secondary Endpoints: Time to confirmed disability progression (sustained for at least 3 months) and various MRI measures of disease activity.[13][14][17]



Fingolimod: FREEDOMS and TRANSFORMS

- Design: FREEDOMS was a randomized, double-blind, placebo-controlled trial.[18][19][25]
 TRANSFORMS was a randomized, double-blind, active-controlled trial comparing
 Fingolimod to intramuscular interferon beta-1a.[20][29][30]
- Population: Patients with RRMS, aged 18-55, with an EDSS score of 0-5.5, and a history of recent relapses.[18][19]
- Intervention: FREEDOMS: Oral Fingolimod 0.5 mg or 1.25 mg once daily versus placebo for 24 months.[18][19] TRANSFORMS: Oral Fingolimod 0.5 mg or 1.25 mg once daily versus intramuscular interferon beta-1a 30 mcg once weekly for 12 months.[20][29]
- Primary Endpoint: Annualized relapse rate (ARR).[18][19][20]
- Key Secondary Endpoints: Time to confirmed disability progression and MRI outcomes.[18]
 [25]

Dimethyl Fumarate: DEFINE and CONFIRM

- Design: Both were randomized, double-blind, placebo-controlled trials. CONFIRM also included an open-label glatiramer acetate arm for reference.[20][21]
- Population: Patients with RRMS, aged 18-55, with an EDSS score of 0-5.0, and a history of recent relapses.
- Intervention: Oral Dimethyl Fumarate 240 mg twice daily (BID) or three times daily (TID)
 versus placebo for 2 years.[20][21]
- Primary Endpoint: DEFINE: Proportion of patients who relapsed at 2 years. CONFIRM:
 Annualized relapse rate (ARR) at 2 years.[21]
- Key Secondary Endpoints: ARR (in DEFINE), time to confirmed disability progression, and MRI lesion activity.[21]

Teriflunomide: TEMSO and TOWER



- Design: Both were randomized, double-blind, placebo-controlled trials.[1][2][22][24][31][32] [33][34]
- Population: Patients with RRMS, aged 18-55, with an EDSS score of 0-5.5, and a history of recent relapses.[1][24][32][33]
- Intervention: Oral Teriflunomide 7 mg or 14 mg once daily versus placebo for 108 weeks (TEMSO) or until the last patient completed 48 weeks of treatment (TOWER).[1][2][24][32] [33]
- Primary Endpoint: Annualized relapse rate (ARR).[1][22][24]
- Key Secondary Endpoints: Time to sustained disability progression (sustained for at least 12 weeks) and various MRI endpoints.[1][24]

Conclusion

This guide provides a comparative overview of **Laquinimod** and three approved oral therapies for RRMS, based on available Phase III clinical trial data. While direct comparative trials are lacking, this indirect analysis highlights the different mechanistic approaches and the varying efficacy and safety profiles of these agents. For research and drug development professionals, this information can serve as a valuable resource for understanding the current landscape of oral MS treatments and for identifying areas for future investigation and innovation. The modest efficacy of **Laquinimod** in its Phase III trials, which ultimately led to the discontinuation of its development for MS, underscores the high bar for new therapies in this evolving field.

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References

- 1. Oral teriflunomide for patients with relapsing multiple sclerosis (TOWER): a randomised, double-blind, placebo-controlled, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]



- 3. researchgate.net [researchgate.net]
- 4. Immune parameters of patients treated with laquinimod, a novel oral therapy for the treatment of multiple sclerosis: results from a double-blind placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cmsc.confex.com [cmsc.confex.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 13. Placebo-controlled trial of oral laquinimod for multiple sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy and safety of laquinimod in multiple sclerosis: current status PMC [pmc.ncbi.nlm.nih.gov]
- 16. Laquinimod May Be Effective for the Long-Term Management of Multiple Sclerosis | MDedge [mdedge.com]
- 17. A randomized placebo-controlled phase III trial of oral laquinimod for multiple sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A placebo-controlled trial of oral fingolimod in relapsing multiple sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. openaccessjournals.com [openaccessjournals.com]
- 20. 2minutemedicine.com [2minutemedicine.com]
- 21. Dimethyl fumarate mediates Nrf2-dependent mitochondrial biogenesis in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pre-specified subgroup analyses of a placebo-controlled phase III trial (TEMSO) of oral teriflunomide in relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Randomized trial of oral teriflunomide for relapsing multiple sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]



- 24. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 25. neurology.org [neurology.org]
- 26. Laquinimod Safety Profile: Pooled Analyses from the ALLEGRO and BRAVO Trials -PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. ClinConnect | BRAVO Study: Laquinimod Double-blind Placebo-controlled [clinconnect.io]
- 29. jnnp.bmj.com [jnnp.bmj.com]
- 30. academic.oup.com [academic.oup.com]
- 31. neurology.org [neurology.org]
- 32. The efficacy of teriflunomide in patients who received prior disease-modifying treatments: Subgroup analyses of the teriflunomide phase 3 TEMSO and TOWER studies - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Pre-specified subgroup analyses of a placebo-controlled phase III trial (TEMSO) of oral teriflunomide in relapsing multiple sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
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